2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide
Description
This compound features a pyridazinone core substituted with a furan-2-yl group at position 3 and an acetamide linker connected to a 2-phenylthiazol-4-ylmethyl moiety. The pyridazinone scaffold is known for its pharmacological versatility, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities . The furan and thiazole substituents likely enhance electronic and steric properties, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-18(12-24-19(26)9-8-16(23-24)17-7-4-10-27-17)21-11-15-13-28-20(22-15)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOGZJRYAZOLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide represents a novel class of organic molecules that possess significant potential in medicinal chemistry. Its unique structure, featuring a furan moiety and a pyridazine core, suggests various biological activities, particularly in the context of cancer treatment and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 287.31 g/mol. The structure can be visualized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O3 |
| Molecular Weight | 287.31 g/mol |
| CAS Number | 923074-03-7 |
| LogP | 2.8352 |
| Polar Surface Area | 77.579 |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. For instance, derivatives containing pyridazine and furan rings have shown efficacy against various cancer cell lines, including lung (A549) and breast cancer cells.
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth. For example, compounds in this class have been shown to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .
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Case Studies :
- A study demonstrated that a related compound exhibited an IC50 value of 27.89 μM against A549 cells, indicating substantial cytotoxicity .
- Another investigation found that modifications to the phenyl group significantly affected activity, suggesting that structural optimization could enhance therapeutic efficacy .
Antimicrobial Activity
In addition to anticancer effects, the compound's structural features suggest potential antimicrobial activity. Compounds with similar furan and pyridazine structures have been documented to display antibacterial and antifungal properties.
- Research Findings :
- A compound with a related structure showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that the furan moiety may play a crucial role in mediating these effects .
- The presence of thiazole groups has been correlated with increased activity against certain pathogens, further supporting the potential for this compound as an antimicrobial agent .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate | Furan + pyridazine core | Antimicrobial properties |
| 1,2,3-Triazole derivatives | Triazole ring | Anticancer (IC50: 0.8–27.08 μM) |
| N-cyclopentyl derivatives | Cyclopentyl + pyridazine | Moderate anticancer activity (IC50: ~32 μM) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazinone-Acetamide Scaffolds
The following compounds share the pyridazinone-acetamide backbone but differ in substituents, leading to variations in physicochemical and biological properties:
Key Observations :
- Substituent Impact : The thiazole ring in the target compound may confer enhanced π-π stacking interactions compared to pyridine (as in ) or piperazine (as in ). Furan’s electron-rich nature could improve solubility relative to fluorophenyl groups .
- Synthetic Yields: Analogous compounds (e.g., antipyrine-pyridazinone hybrids) were synthesized in moderate yields (42–63%) using DCM-MeOH elution systems, suggesting feasible scalability for the target compound .
- Spectroscopic Characterization : IR spectra of related acetamides show consistent C=O stretching frequencies (1642–1711 cm⁻¹), validating the stability of the acetamide linkage .
Comparison with Non-Pyridazinone Acetamides
Compounds like 3-(6-oxo-3-phenylpyridazin-1-yl)-N-phenethylpropanamide (ZINC00220177) and 2-(2,4-dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868) share the acetamide linker but replace pyridazinone with quinazoline or propanamide backbones. These exhibit distinct bioactivity profiles, such as acetylcholinesterase inhibition, highlighting the pyridazinone core’s unique role in target engagement .
Pharmacological Potential and Challenges
While direct data are lacking, structurally related pyridazinone-acetamides demonstrate activities such as anti-inflammatory (via COX-2 inhibition) and antimicrobial effects . The thiazole moiety may improve blood-brain barrier penetration compared to polar substituents like piperazine . Challenges include optimizing metabolic stability, as furan rings are prone to oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
